N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a unique combination of adamantane, phenyl, pyrrolidine, and benzamide groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from the preparation of intermediate compounds. The adamantane derivative is first synthesized, followed by its functionalization to introduce the hydroxy group. The phenyl and pyrrolidine groups are then attached through a series of coupling reactions. The final step involves the sulfonylation of the pyrrolidine ring and the formation of the benzamide linkage.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the adamantane moiety can be oxidized to form a ketone.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The sulfonyl group on the pyrrolidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiolates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyadamantane group would yield an adamantanone derivative, while reduction of the benzamide group would produce a benzylamine derivative.
Scientific Research Applications
N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid, hydrophobic core that can enhance binding affinity, while the phenyl and pyrrolidine groups contribute to specific interactions with the target. The sulfonyl and benzamide groups can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(1-piperidinylsulfonyl)benzamide
- 4-(Diethylsulfamoyl)-N-[4-(3-hydroxyadamantan-1-yl)phenyl]benzamide
Comparison: N-[4-(3-hydroxyadamantan-1-yl)phenyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to the presence of the pyrrolidine ring, which can influence its biological activity and pharmacokinetic properties. The adamantane moiety provides a rigid structure that can enhance binding affinity, while the sulfonyl and benzamide groups contribute to specific interactions with molecular targets. Compared to similar compounds, this compound may exhibit different binding affinities, selectivities, and metabolic profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C27H32N2O4S |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[4-(3-hydroxy-1-adamantyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C27H32N2O4S/c30-25(21-3-9-24(10-4-21)34(32,33)29-11-1-2-12-29)28-23-7-5-22(6-8-23)26-14-19-13-20(15-26)17-27(31,16-19)18-26/h3-10,19-20,31H,1-2,11-18H2,(H,28,30) |
InChI Key |
RCHTTZGUWMPQJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)(C5)O |
Origin of Product |
United States |
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